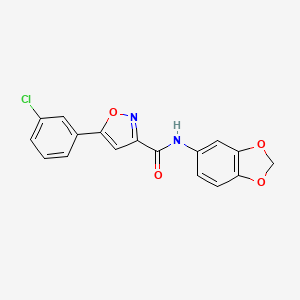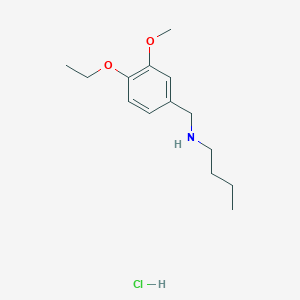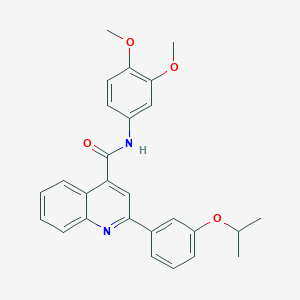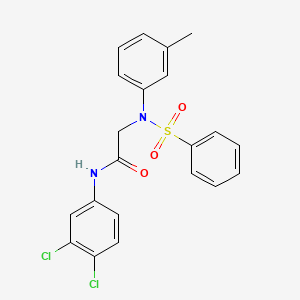![molecular formula C19H18ClNO3 B4667104 methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate](/img/structure/B4667104.png)
methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate
Descripción general
Descripción
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that is commonly used as a research chemical. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University. JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in many physiological processes. In recent years, JWH-018 has gained popularity as a recreational drug, leading to its classification as a controlled substance in many countries.
Mecanismo De Acción
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a role in many physiological processes, including pain sensation, mood regulation, and appetite. When methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It has also been shown to affect memory and cognitive function, as well as alter the perception of time and space. In addition, methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been shown to have analgesic and anti-inflammatory effects, which may make it a potential treatment for chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. In addition, its synthetic nature allows for precise control over its chemical structure and purity. However, methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate also has several limitations. Its psychoactive effects make it difficult to use in studies involving human subjects, and its classification as a controlled substance in many countries can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research involving methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced psychoactive effects. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Finally, research is needed to better understand the potential risks and benefits of using synthetic cannabinoids for medical purposes, and to develop safe and effective treatments for a range of conditions.
Aplicaciones Científicas De Investigación
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. Studies have also shown that methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate can activate the CB2 receptor, which is primarily located in the immune system and peripheral tissues. Research has focused on the potential therapeutic uses of methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate, including as a treatment for pain, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
methyl 1-[3-(2-chlorophenoxy)propyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-23-19(22)15-13-21(17-9-4-2-7-14(15)17)11-6-12-24-18-10-5-3-8-16(18)20/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZPUVJICARUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)



![N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea](/img/structure/B4667054.png)
![5-{3-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4667060.png)


![9-ethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667073.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)
![N'-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4667090.png)

![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667095.png)
